molecular formula C15H13FO2 B13931845 Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate

Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B13931845
M. Wt: 244.26 g/mol
InChI Key: NCDFKCNUVIGQLK-UHFFFAOYSA-N
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Description

Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro substituent at the 2’ position of the biphenyl ring and an ethyl ester group at the 2-carboxylate position It is a colorless crystalline solid that is soluble in organic solvents such as acetone, chloroform, and ethyl acetate

Preparation Methods

The synthesis of Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with an ethyl 2-fluoro-2-bromobenzoate in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.

Industrial production of Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may modulate signal transduction pathways associated with nuclear factor kappaB (NFkappaB), a principal transcription factor involved in cell growth, cell death, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)benzoate

InChI

InChI=1S/C15H13FO2/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16/h3-10H,2H2,1H3

InChI Key

NCDFKCNUVIGQLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2F

Origin of Product

United States

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